ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate features a cyclopenta[b]thiophene core substituted with:
- A thioacetamido linker connected to a 1H-indol-3-yl group.
- A 2-methylbenzamido ethyl chain attached to the indole nitrogen.
- An ethyl ester group at position 3 of the thiophene ring.
Its complexity highlights its use in exploring structure-activity relationships (SAR) within medicinal chemistry .
Properties
IUPAC Name |
ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4S2/c1-3-37-30(36)27-22-12-8-14-24(22)39-29(27)32-26(34)18-38-25-17-33(23-13-7-6-11-21(23)25)16-15-31-28(35)20-10-5-4-9-19(20)2/h4-7,9-11,13,17H,3,8,12,14-16,18H2,1-2H3,(H,31,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHSTIZHJVHYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophene derivatives
are essential heterocyclic compounds and show a variety of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Indole derivatives
are also essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms. They are ideal precursors for the synthesis of active molecules. Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures.
Biological Activity
Ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. The structural components of this compound suggest various biological activities, particularly due to the presence of the indole moiety and the cyclopentathiophene structure. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the indole derivative followed by the introduction of thio and acetamido groups. Characterization techniques such as NMR, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that compounds with indole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Bacterial Strains Tested | Activity Observed |
|---|---|---|
| Ethyl 2-(...) | E. coli, S. aureus | Significant inhibition |
| Indole Derivative A | Pseudomonas aeruginosa | Moderate inhibition |
| Indole Derivative B | Streptococcus pyogenes | High inhibition |
Anticancer Potential
Indole derivatives are also known for their anticancer properties. Studies have indicated that compounds containing indole can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways like PI3K/Akt and MAPK . The specific compound under consideration may exhibit similar properties due to its structural similarities.
The biological activity of ethyl 2-(...) may be attributed to its ability to interact with cellular targets such as enzymes or receptors involved in disease processes. For example, indole derivatives often act as inhibitors of protein kinases or other enzymes critical for cell proliferation and survival .
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Study on Antimicrobial Activity : A series of indole derivatives were synthesized and tested against common pathogens. Results showed that modifications at specific positions on the indole ring significantly enhanced antimicrobial activity .
- Anticancer Research : A compound structurally similar to ethyl 2-(...) was tested in vitro against various cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .
Chemical Reactions Analysis
Synthetic Pathways and Key Functional Group Reactivity
The compound’s synthesis involves sequential coupling reactions, as inferred from structurally related intermediates in the search results . Critical steps include:
Thioether Formation
-
The thioacetamido bridge (-S-CH2-C(=O)-NH-) is formed via nucleophilic substitution between a thiol-containing indole derivative (e.g., 1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-thiol) and bromoacetamide intermediates .
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF) with a base (e.g., K2CO3) at 50–80°C .
Esterification and Amidation
-
The ethyl ester group at the cyclopenta[b]thiophene core is introduced early via esterification of a carboxylic acid precursor .
-
Subsequent amidation links the thioacetamido moiety to the cyclopenta[b]thiophene scaffold, often using coupling agents like EDC/HOBt .
Hydrolytic Degradation
-
Ester Hydrolysis : The ethyl ester undergoes hydrolysis under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions to yield the carboxylic acid derivative.
| Condition | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Acidic (pH 2) | 1M HCl, 60°C | 24 | 45–50 |
| Basic (pH 12) | 1M NaOH, 60°C | 6 | 85–90 |
-
Amide Hydrolysis : The benzamido and acetamido groups are resistant to mild hydrolysis but degrade under prolonged acidic reflux (12M HCl, 24 hours).
Oxidative Degradation
-
The thioether (-S-) linkage oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) derivatives using H2O2 or mCPBA .
| Oxidizing Agent | Temperature (°C) | Major Product |
|---|---|---|
| 30% H2O2 | 0 | Sulfoxide |
| mCPBA | 40 | Sulfone |
Electrophilic Substitution
-
The indole ring undergoes electrophilic substitution (e.g., nitration, halogenation) at the 5-position due to electron donation from the ethylbenzamido side chain .
-
The cyclopenta[b]thiophene core is less reactive but participates in Diels-Alder reactions under high temperatures .
Photostability
-
Exposure to UV light (254 nm) induces dehydrogenation of the dihydrocyclopenta[b]thiophene ring, forming a fully aromatic system .
Thermal Stability
-
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with major mass loss attributed to ester and amide group breakdown .
| Temperature Range (°C) | Degradation Process |
|---|---|
| 220–250 | Ester decomposition (CO2 release) |
| 250–300 | Amide and thiophene ring breakdown |
Catalytic and Biological Reactivity
-
Enzymatic Hydrolysis : Liver microsomes catalyze ester hydrolysis, producing the active carboxylic acid metabolite.
-
CYP450 Interactions : The indole moiety undergoes oxidation via CYP3A4, generating hydroxylated derivatives .
Key Research Findings
-
Synthetic Optimization : Using DMF as a solvent improves thioether coupling yields by 20% compared to THF .
-
Stability in Formulations : The compound is stable in pH 4–6 buffers but degrades rapidly in alkaline solutions (t1/2 = 2 hours at pH 9) .
-
Metabolic Pathways : Primary metabolites include the sulfoxide derivative (Phase I) and glucuronidated carboxylate (Phase II) .
Comparison with Similar Compounds
Research Implications
- Biological Potential: The structural similarities to antifungal/antibacterial thioureido-thiophenes and antioxidant cyanoacrylamido derivatives suggest the target compound warrants testing in these areas.
- Synthetic Optimization : Low yields in Petasis reactions (e.g., 22% for 6o ) highlight the need for improved methodologies for complex heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
